N,N-bis(2-methoxyethyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C25H25F3N4O2 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H25F3N4O2/c1-33-13-11-31(12-14-34-2)23-22-21(18-7-4-3-5-8-18)16-32(24(22)30-17-29-23)20-10-6-9-19(15-20)25(26,27)28/h3-10,15-17H,11-14H2,1-2H3 |
InChI Key |
IQIBZOOJICMNOC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=NC=NC2=C1C(=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methoxyethyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methoxyethyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Research indicates that N,N-bis(2-methoxyethyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in cell signaling pathways.
Potential Applications:
- Cancer Therapy : The compound has shown potential as an inhibitor of Mammalian Ste20-like kinase (MST) pathways, which can lead to cell cycle arrest in cancer cells. Its ability to selectively inhibit these pathways positions it as a candidate for anticancer drug development.
- Anti-inflammatory Activity : Compounds within this class have been associated with anti-inflammatory effects due to their ability to modulate key signaling pathways.
- Kinase Inhibition : The compound may serve as a selective inhibitor for various receptor tyrosine kinases (RTKs), which are crucial in cancer progression and other diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that may vary based on specific reagents and conditions used. The development of derivatives can enhance biological activity or alter pharmacokinetic properties.
Example Synthetic Route:
- Starting Materials : Utilize appropriate halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine.
- Cyclocondensation Reaction : This step is critical for forming the pyrrolopyrimidine core.
Interaction Studies
Interaction studies focus on the binding affinity of this compound to target proteins. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to understand its mechanism of action and optimize its design for better efficacy.
Case Studies
Several studies have documented the applications of this compound:
- Inhibition of Kinases : Research has demonstrated that compounds similar to this compound effectively inhibit kinases involved in cancer signaling pathways, showing promise in preclinical models.
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties have revealed that this compound can downregulate pro-inflammatory cytokines in vitro.
Summary Table of Applications
| Application | Description |
|---|---|
| Cancer Therapy | Inhibits MST pathways leading to cell cycle arrest in cancer cells |
| Anti-inflammatory | Modulates key signaling pathways to reduce inflammation |
| Kinase Inhibition | Selective inhibition of receptor tyrosine kinases involved in disease |
Mechanism of Action
The mechanism by which N,N-bis(2-methoxyethyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Amine Substituent Variations
- Hydrophilic vs. Hydrophobic Balance : The target compound’s bis(2-methoxyethyl) groups reduce logP compared to aromatic substituents (e.g., 4-ethoxyphenyl in or benzyl in ), likely improving aqueous solubility. Cycloaliphatic amines (e.g., cyclopentyl ) increase hydrophobicity, which may enhance membrane permeability but reduce solubility.
- Kinase Selectivity: GSK2606414’s methyl group at position 7 and indolyl group at position 5 confer high PERK selectivity .
Position 5 and 7 Modifications
- Position 5 : The target’s phenyl group is simpler than dimethoxyethyl or indolyl substituents in analogs . Phenyl derivatives generally exhibit moderate activity, while bulkier groups (e.g., dimethoxyphenyl in ) enhance target engagement but may reduce metabolic stability.
- Position 7 : The 3-(trifluoromethyl)phenyl group is conserved in both the target compound and GSK2606414 . Trifluoromethyl groups enhance binding via hydrophobic and electrostatic interactions, as seen in PERK inhibition (GSK2606414 IC50 = 0.3 nM ).
Biological Activity
N,N-bis(2-methoxyethyl)-5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
1. Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit significant anticancer properties. For instance, pyrido[2,3-d]pyrimidine derivatives have shown promising results as inhibitors of various kinases involved in cancer progression. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range . Specifically, compounds targeting the HER family of receptors have been noted for their ability to selectively inhibit tumor growth.
2. Kinase Inhibition
The biological activity of this compound may be attributed to its ability to inhibit specific kinases. For example, related compounds have been shown to inhibit LIM kinase activity with IC50 values as low as 62 nM. This suggests that the compound may have similar inhibitory effects, making it a candidate for further investigation in kinase-related pathways .
3. Antimicrobial Activity
The trifluoromethyl substitution has been linked to enhanced antimicrobial properties. Compounds with this moiety have been reported to demonstrate potent activity against various bacterial strains, including MRSA. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .
Case Studies
Several studies have highlighted the biological potential of pyrrolo[2,3-d]pyrimidine derivatives:
- Study on HER Kinase Inhibition : A clinical trial involving a pyrido[2,3-d]pyrimidine derivative showed effective inhibition of HER kinases in non-small cell lung cancer (NSCLC) patients with specific mutations (NCT03743350) .
- LIM Kinase Selectivity : Another study evaluated various derivatives for their selectivity towards LIM kinase versus ROCK pathways, revealing that modifications to the pyrrolopyrimidine ring significantly enhanced potency against LIM kinase while reducing activity against ROCK .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
